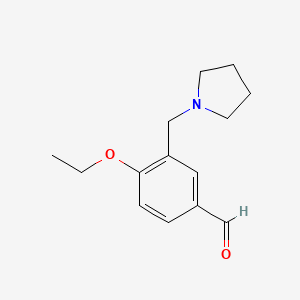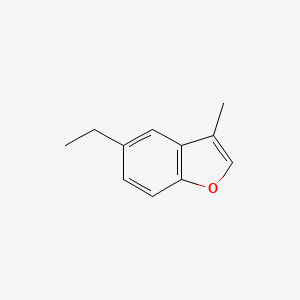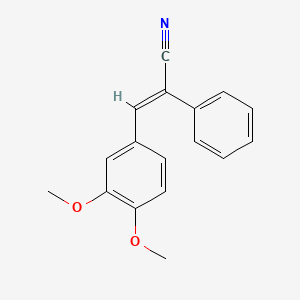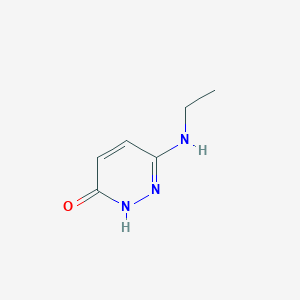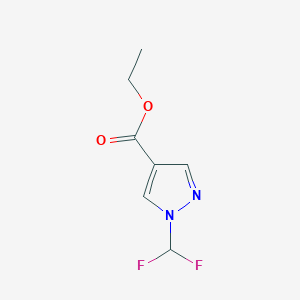![molecular formula C8H12O2 B3021088 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone CAS No. 1342065-35-3](/img/structure/B3021088.png)
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 7-oxabicyclo[2.2.1]heptane derivatives, has been reported . The most common method for their synthesis is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .Chemical Reactions Analysis
7-Oxabicyclo[2.2.1]heptane and its derivatives are known to undergo various reactions . For instance, unsubstituted 7-oxabicyclo[2.2.1]heptane and alkyl-substituted derivatives generate useful polymers upon oxa ring openings . Also, 2-methylidene-7-oxanorbornane has been used in radical-induced alkene polymerizations .Scientific Research Applications
Synthesis of Derivatives
The compound is used in the synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives . It’s a crucial component in the creation of a wide range of chemically diverse structures, which can be achieved in a highly stereoselective manner .
Asymmetric Total Synthesis
This compound is extremely useful as a chiron for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .
Preparation of Polymers
Unsubstituted 7-oxabicyclo[2.2.1]heptane and alkyl-substituted derivatives generate useful polymers upon oxa ring openings . This makes it valuable in the field of materials science.
Radical-Induced Alkene Polymerizations
2-Methylidene-7-oxanorbornane, a derivative of 7-oxanorbornane, has been used in radical-induced alkene polymerizations . This application is particularly relevant in the production of certain types of plastics.
Glucose Sensing
In the field of biomedical research, the compound has been used in the electrochemical analysis of ethanol and glucose . This could potentially lead to advancements in glucose sensing technologies, which are crucial for managing diabetes.
Construction of Bridged Aza-Bicyclic Structures
The compound can be further functionalized to build up a library of bridged aza-bicyclic structures . This could have potential applications in the development of new pharmaceuticals.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that many 7-oxanorbornanes (7-oxabicyclo[221]heptanes) have interesting biological activity
Mode of Action
It’s known that 7-oxanorbornanes can generate a wide chemodiversity in a highly stereoselective manner . This suggests that the compound may interact with its targets in a variety of ways, leading to different biochemical changes.
Biochemical Pathways
It’s known that 7-oxanorbornanes can be involved in a variety of reactions, including acid-induced ethereal bridge nucleophilic displacements, base-induced ethereal bridge opening, reductive ethereal ring opening, chalconide and halide/metal exchange, and cleavage of carbon–carbon bonds . These reactions suggest that the compound may affect a variety of biochemical pathways.
Result of Action
It’s known that 7-oxanorbornanes can have interesting biological activity . This suggests that the compound may have a variety of effects at the molecular and cellular level.
Action Environment
It’s known that the reactions involving 7-oxanorbornanes can be influenced by various factors, such as temperature, ph, and the presence of other compounds . This suggests that environmental factors may also influence the action of this compound.
properties
IUPAC Name |
1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5(9)7-4-6-2-3-8(7)10-6/h6-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJENGVZEIVIXKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CCC1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705411 | |
| Record name | 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone | |
CAS RN |
91759-01-2 | |
| Record name | 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



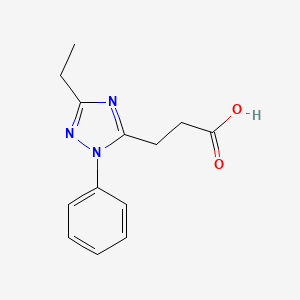
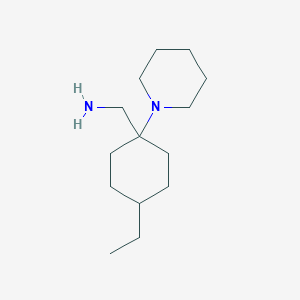
![3-[3-ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B3021010.png)

